molecular formula C21H42N4O8 B13728810 N-(Azido-PEG2)-N-PEG4-t-butyl ester

N-(Azido-PEG2)-N-PEG4-t-butyl ester

Cat. No.: B13728810
M. Wt: 478.6 g/mol
InChI Key: MHESMGZGGUQFDK-UHFFFAOYSA-N
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Description

N-(Azido-PEG2)-N-PEG4-t-butyl ester: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an azide group, which is known for its reactivity in click chemistry, and a t-butyl ester group. This compound is widely used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG2)-N-PEG4-t-butyl ester typically involves the reaction of PEG derivatives with azide-containing reagents. The process often includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems .

Mechanism of Action

The primary mechanism of action of N-(Azido-PEG2)-N-PEG4-t-butyl ester involves its reactivity in click chemistry. The azide group reacts with alkyne or strained cyclooctyne groups to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and material modification .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H42N4O8

Molecular Weight

478.6 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C21H42N4O8/c1-21(2,3)33-20(26)4-8-27-12-16-31-18-19-32-17-15-29-10-6-23-5-9-28-13-14-30-11-7-24-25-22/h23H,4-19H2,1-3H3

InChI Key

MHESMGZGGUQFDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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